2-[(2-Aminophenyl)(methyl)amino]acetic acid
Description
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Properties
IUPAC Name |
2-(2-amino-N-methylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJCAFYMNERMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-[(2-Aminophenyl)(methyl)amino]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of enzyme-substrate complexes, which facilitate the transfer of amino groups. Additionally, this compound can bind to specific proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased gene expression of metabolic enzymes. This compound also affects cellular metabolism by altering the levels of key metabolites, thereby impacting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the breakdown of amino acids, thereby increasing the availability of these molecules for other cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, such as altered metabolic rates and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain cellular functions without causing adverse effects. At high doses, it can lead to toxicity and adverse effects, such as liver damage or metabolic imbalances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it may be converted into other amino acid derivatives through transamination reactions. These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall efficacy and the extent of its effects on cellular function.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to organelles such as mitochondria or the endoplasmic reticulum. This localization is crucial for its role in cellular processes, as it ensures that the compound interacts with the appropriate biomolecules within the cell.
Biological Activity
2-[(2-Aminophenyl)(methyl)amino]acetic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methylamino substitution, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.20 g/mol
- CAS Number : 1249558-41-5
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 25 | Moderate inhibition |
| S. aureus | 15 | Strong inhibition |
| C. albicans | 30 | Moderate inhibition |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against S. aureus, suggesting potential use in treating infections caused by this pathogen .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. Research has revealed that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12 | Significant inhibition |
| HeLa | 18 | Moderate inhibition |
The IC50 values suggest that the compound has a promising role in cancer therapy by selectively targeting cancer cells while sparing normal cells .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, its amino group may facilitate hydrogen bonding with active sites of target proteins, enhancing binding affinity and specificity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various synthetic derivatives of amino acids demonstrated that modifications to the amino group significantly enhanced antimicrobial activity against Gram-positive bacteria .
- Cancer Cell Proliferation : Research involving MCF-7 cells showed that treatment with the compound resulted in increased apoptosis markers, indicating a potential mechanism for its anticancer effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
